molecular formula C17H17NO3 B14669410 Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate CAS No. 40763-18-6

Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate

Cat. No.: B14669410
CAS No.: 40763-18-6
M. Wt: 283.32 g/mol
InChI Key: IVJBSYSDQNAOHJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate is a heterocyclic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are widely used in the synthesis of various biologically active molecules. The presence of the benzofuran ring in its structure imparts unique chemical and physical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,5,6-trimethylbenzofuran-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of a benzofuran ring.

    Ethyl 2-cyano-3,3-diphenylacrylate: Contains diphenyl groups instead of the benzofuran ring.

Uniqueness

Ethyl 2-cyano-3-(3,5,6-trimethylbenzofuran-2-YL)prop-2-enoate is unique due to the presence of the 3,5,6-trimethylbenzofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds with potential biological activities .

Properties

CAS No.

40763-18-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,5,6-trimethyl-1-benzofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C17H17NO3/c1-5-20-17(19)13(9-18)8-15-12(4)14-6-10(2)11(3)7-16(14)21-15/h6-8H,5H2,1-4H3

InChI Key

IVJBSYSDQNAOHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C2=C(O1)C=C(C(=C2)C)C)C)C#N

Origin of Product

United States

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